molecular formula C15H29N3O3S B4438819 N-cycloheptyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide

N-cycloheptyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide

Cat. No. B4438819
M. Wt: 331.5 g/mol
InChI Key: FLRYPIWPGBEUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, also known as CSP-1103, is a compound that has been extensively studied for its potential use in scientific research. CSP-1103 is a piperidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.

Mechanism of Action

The mechanism of action of N-cycloheptyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide involves its ability to selectively block the Nav1.7 sodium channel. This channel is expressed in sensory neurons and plays a key role in the transmission of pain signals. By blocking this channel, N-cycloheptyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been shown to reduce pain in animal models.
Biochemical and Physiological Effects:
In addition to its effects on pain pathways, N-cycloheptyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has also been shown to have a variety of other biochemical and physiological effects. These include effects on neurotransmitter systems, ion channels, and cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using N-cycloheptyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide in lab experiments is its selectivity for the Nav1.7 sodium channel. This allows researchers to study the role of this channel in pain pathways without affecting other ion channels or neurotransmitter systems. However, one limitation of using N-cycloheptyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research involving N-cycloheptyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide. One area of interest is the development of more potent and selective Nav1.7 sodium channel blockers. Another area of interest is the study of N-cycloheptyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide's effects on other ion channels and neurotransmitter systems. Additionally, there is potential for the use of N-cycloheptyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide in the development of new pain medications.

Scientific Research Applications

N-cycloheptyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been used in a variety of scientific research applications, including studies of ion channels, neurotransmitter systems, and pain pathways. The compound has been shown to be a potent and selective blocker of the Nav1.7 sodium channel, which is involved in the transmission of pain signals.

properties

IUPAC Name

N-cycloheptyl-1-(dimethylsulfamoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3S/c1-17(2)22(20,21)18-11-9-13(10-12-18)15(19)16-14-7-5-3-4-6-8-14/h13-14H,3-12H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRYPIWPGBEUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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